molecular formula C7H6Cl2N2 B1461566 6-Chloroimidazo[1,2-a]pyridine hydrochloride CAS No. 957035-24-4

6-Chloroimidazo[1,2-a]pyridine hydrochloride

Cat. No. B1461566
M. Wt: 189.04 g/mol
InChI Key: TZDHZKWGTHQGTI-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyridine hydrochloride is a chemical compound with the CAS Number: 957035-24-4 . It has a molecular weight of 189.04 . It is a pyridine derivative and can be used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of 6-Chloroimidazo[1,2-a]pyridine hydrochloride can be represented by the linear formula C7H6Cl2N2 . The InChI code for this compound is 1S/C7H5ClN2.ClH/c8-6-1-2-7-9-3-4-10(7)5-6;/h1-5H;1H .


Physical And Chemical Properties Analysis

6-Chloroimidazo[1,2-a]pyridine hydrochloride is a solid at room temperature . It has a molecular weight of 189.04 .

Scientific Research Applications

  • “6-Chloroimidazo[1,2-a]pyridine hydrochloride” is a chemical compound with the CAS Number: 957035-24-4 . It has a molecular weight of 189.04 .
  • This compound is used as a pharmaceutical intermediate . Pharmaceutical intermediates are the drugs used as raw materials for the production of bulk drugs, or they can refer to a material produced during synthesis of an API that must undergo further molecular changes or refinements before it becomes an API.
  • It is slightly soluble in water .

Safety And Hazards

6-Chloroimidazo[1,2-a]pyridine hydrochloride is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . It’s important to handle this compound with care, avoiding contact with skin and eyes, and preventing ingestion and inhalation .

properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2.ClH/c8-6-1-2-7-9-3-4-10(7)5-6;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDHZKWGTHQGTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656983
Record name 6-Chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroimidazo[1,2-a]pyridine hydrochloride

CAS RN

957035-24-4
Record name 6-Chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Ikemoto, T Kawamoto, H Wada, T Ishida, T Ito… - Tetrahedron, 2002 - Elsevier
The 5-thia-1,8b-diazaacenaphthylenes (2 and its ester, 8) are new cyclazines, in which a paramagnetic ring is present in the peripheral 12π-electron ring system. Three convenient …
Number of citations: 16 www.sciencedirect.com
F Lovering, C Aevazelis, J Chang… - …, 2016 - Wiley Online Library
There has been significant interest in spleen tyrosine kinase (Syk) owing to its role in a number of disease states, including autoimmunity, inflammation, and cancer. Ongoing …

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